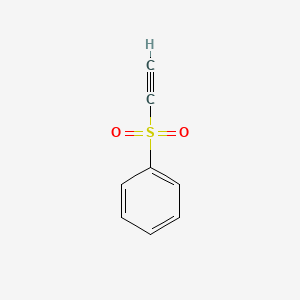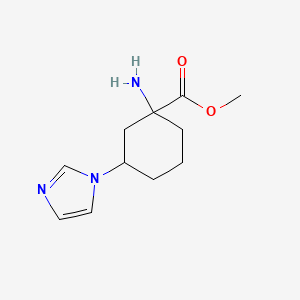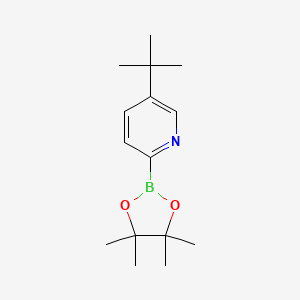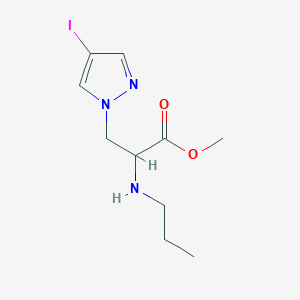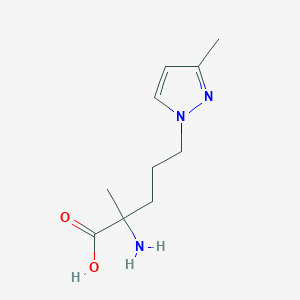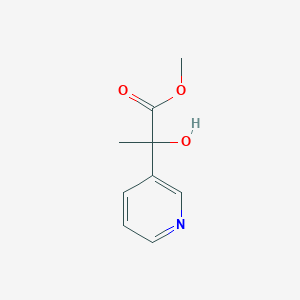
Methyl2-hydroxy-2-(pyridin-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-2-(pyridin-3-yl)propanoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of pyridine and is characterized by the presence of a hydroxy group and a methyl ester group attached to a propanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-2-(pyridin-3-yl)propanoate typically involves the esterification of 2-hydroxy-2-(pyridin-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of methyl 2-hydroxy-2-(pyridin-3-yl)propanoate can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2-hydroxy-2-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(pyridin-3-yl)propanoate.
Reduction: Formation of 2-hydroxy-2-(pyridin-3-yl)propanol.
Substitution: Formation of 2-chloro-2-(pyridin-3-yl)propanoate.
科学的研究の応用
Methyl 2-hydroxy-2-(pyridin-3-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of methyl 2-hydroxy-2-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate
- Methyl 2-hydroxy-2-(pyridin-4-yl)propanoate
- Ethyl 2-hydroxy-2-(pyridin-3-yl)propanoate
Uniqueness
Methyl 2-hydroxy-2-(pyridin-3-yl)propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research and applications where precise chemical behavior is required.
特性
分子式 |
C9H11NO3 |
|---|---|
分子量 |
181.19 g/mol |
IUPAC名 |
methyl 2-hydroxy-2-pyridin-3-ylpropanoate |
InChI |
InChI=1S/C9H11NO3/c1-9(12,8(11)13-2)7-4-3-5-10-6-7/h3-6,12H,1-2H3 |
InChIキー |
IZSSCXMVAPVMJH-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CN=CC=C1)(C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


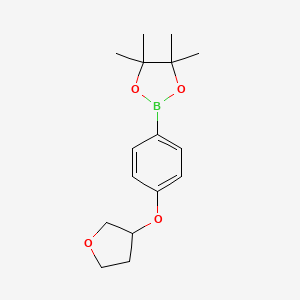
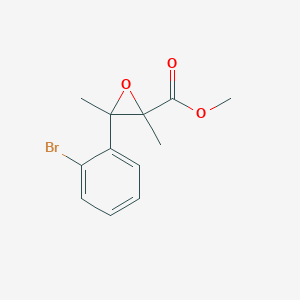

![2-Amino-5-chloro-8-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15326147.png)
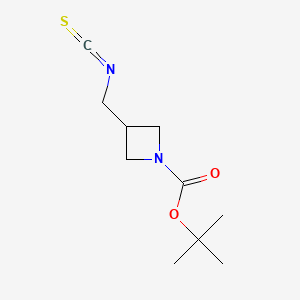

![2-[(2-Oxo-2-phenylethyl)thio]acetamide](/img/structure/B15326164.png)
